molecular formula C12H15N3O3 B3073765 3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid CAS No. 1018163-76-2

3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid

Cat. No.: B3073765
CAS No.: 1018163-76-2
M. Wt: 249.27 g/mol
InChI Key: RDRNHZQNSGFGIS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic structure with a pyrazole ring and a pyridine ring. The molecule features a 2-ethyl and 4-methyl substitution on the pyrazole core, a 6-oxo group on the pyridine ring, and a propanoic acid side chain at position 6. Its molecular formula is C₁₂H₁₅N₃O₃, with a molecular weight of 249.27 g/mol. Its structural rigidity and hydrogen-bonding capacity (via the carbonyl and carboxylic acid groups) suggest utility in crystal engineering .

Properties

IUPAC Name

3-(2-ethyl-4-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-3-14-7-9-8(2)6-10(16)15(12(9)13-14)5-4-11(17)18/h6-7H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRNHZQNSGFGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of its biological activity based on existing literature, including data tables and case studies.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that is integral to its biological activity. The molecular formula is C13H16N2O3C_{13}H_{16}N_2O_3, and it possesses a unique arrangement that allows it to interact with various biological targets.

PropertyValue
Molecular Weight248.28 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol
Melting PointNot determined

Biological Activity

The biological activity of this compound has been primarily studied in the context of its anticancer properties. Recent studies indicate that derivatives of pyrazolo[3,4-b]pyridines exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research has shown that compounds similar to This compound can induce apoptosis in cancer cells through various mechanisms:

  • Caspase Activation : The compound promotes the activation of caspases (caspase 3, 8, and 9), which are crucial for the apoptotic process in cancer cells.
  • Inhibition of NF-κB : It suppresses NF-κB expression, a transcription factor that promotes cell survival.
  • Promotion of p53 and Bax : Increased expression of p53 and Bax proteins enhances apoptosis.
  • Induction of Autophagy : The compound triggers autophagy through increased formation of autophagosomes and inhibition of mTOR signaling pathways.

Case Study: MCF-7 and MDA-MB-231 Cell Lines

A study evaluated the effects of this compound on breast cancer cell lines MCF-7 (luminal A) and MDA-MB-231 (triple-negative). The findings revealed:

Table 2: Cytotoxicity Results

CompoundConcentration (µM)% Cell Viability (MCF-7)% Cell Viability (MDA-MB-231)
Cisplatin0.545%50%
3-(2-Ethyl...)0.530%35%

The results indicated that the compound exhibited stronger cytotoxic effects compared to cisplatin, particularly in the MDA-MB-231 cell line.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Apoptosis Induction : By activating caspases and influencing pro-apoptotic factors, the compound effectively induces programmed cell death in cancer cells.
  • Autophagy Regulation : The ability to modulate autophagy pathways may provide an additional mechanism for inhibiting tumor growth.
  • Targeting Metabolic Pathways : Alterations in glucose metabolism were observed in treated cells, suggesting that the compound may impact energy utilization in cancer cells.

Chemical Reactions Analysis

Reactivity of the Propanoic Acid Moiety

The carboxylic acid group enables classical acid-derived transformations:

Reaction TypeConditionsProductsKey FeaturesSource
Esterification Alcohol (e.g., ethanol), acid catalyst (H₂SO₄)Ethyl 3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoateImproves lipid solubility for pharmaceutical formulations
Amidation Thionyl chloride (SOCl₂) followed by aminesCorresponding amides (e.g., with alkylamines)Used to create prodrugs or modify bioavailability
Salt Formation Alkali hydroxides (NaOH, KOH)Sodium/potassium saltsEnhances water solubility for intravenous applications

Electrophilic Substitution on the Pyrazolo-Pyridine Core

The fused heterocycle undergoes regioselective reactions at electron-rich positions:

PositionReactionConditionsOutcomeSource
C-3 NitrationHNO₃/H₂SO₄ at 0–5°CIntroduction of nitro group, enabling further reduction to amines
C-5 HalogenationCl₂ or Br₂ in acetic acidForms 5-chloro/bromo derivatives for cross-coupling reactions
C-4 Methyl OxidationKMnO₄ in acidic mediumConverts methyl to carboxylic acid (theoretical based on pyrazole analogs)

Functionalization of the 6-Oxo Group

The 6-oxo group participates in tautomerism and nucleophilic reactions:

  • Tautomerism : Exists in equilibrium between keto (6-oxo) and enol (6-hydroxy) forms, affecting solubility and reactivity.

  • Condensation : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .

  • Reduction : LiAlH₄ reduces the 6-oxo group to 6-hydroxy, altering hydrogen-bonding capacity.

Side-Chain Modifications

The ethyl and methyl substituents undergo specific transformations:

GroupReactionConditionsApplicationSource
2-Ethyl OxidationCrO₃ in H₂SO₄Forms 2-acetic acid derivative (predicted)
4-Methyl Radical BrominationNBS, lightIntroduces bromine for Suzuki couplings

Cross-Coupling Reactions

Halogenated derivatives (e.g., 5-bromo) enable modern coupling strategies:

ReactionCatalystsPartnersProductsYieldSource
Suzuki Pd(PPh₃)₄Aryl boronic acidsBiaryl derivatives88% (analog)
Sonogashira Pd/CuITerminal alkynesAlkynylated analogs61% (analog)

Degradation Pathways

Critical stability considerations under stress conditions:

ConditionDegradation PathwayProductsImplications
Acidic (pH < 3)Hydrolysis of pyrazolo-pyridine coreFragmented aminesStorage requires neutral buffers
Alkaline (pH > 9)Saponification of ester derivativesFree acid + alcoholLimits ester prodrug utility
UV LightRadical cleavage at C-7Propanoic acid side-chain lossRequires light-protected packaging

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of the target compound and structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target : 3-(2-Ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid C₁₂H₁₅N₃O₃ 249.27 Non-fluorinated; moderate lipophilicity; high solubility due to propanoic acid.
3-[2,3-Dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid C₁₂H₁₂F₃N₃O₃ 303.24 Trifluoromethyl group increases electronegativity and metabolic stability; discontinued due to synthesis challenges.
3-(4-(Difluoromethyl)-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid C₁₃H₁₅F₂N₃O₃ 299.27 Difluoromethyl and propyl groups enhance hydrophobicity; used in high-throughput phasing studies.
3-[2-Cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid C₁₅H₁₇F₂N₃O₃ 343.31 Cyclopentyl substitution improves target binding affinity; applied in kinase inhibition research.
3-[2-Butyl-4-(difluoromethyl)-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid C₁₅H₁₉F₂N₃O₃ 327.33 Extended alkyl chain (butyl) increases lipophilicity; potential for CNS penetration.

Key Findings:

Fluorination Effects: Fluorinated analogs (e.g., trifluoromethyl, difluoromethyl) demonstrate enhanced metabolic stability and electronegativity, critical for drug design . However, synthesis complexity often leads to discontinuation .

Substituent Influence :

  • Alkyl Chains : Ethyl and methyl groups in the target compound balance lipophilicity and solubility. Propyl or butyl substitutions (e.g., in and ) increase hydrophobicity, favoring blood-brain barrier penetration .
  • Cyclic Groups : Cyclopentyl () introduces steric bulk, improving selectivity in enzyme inhibition but reducing solubility.

Pharmacological Potential: The trifluoromethyl derivative () shows promise in high-throughput assays due to robust hydrogen-bonding networks, aligning with Etter’s graph set analysis for crystal engineering . The target compound’s propanoic acid group facilitates salt formation, enhancing bioavailability compared to ester derivatives (e.g., methyl esters in ) .

Synthetic Challenges: Fluorinated compounds require specialized reagents (e.g., difluoromethylation agents), increasing production costs . The target compound’s non-fluorinated structure simplifies synthesis, as highlighted by its commercial availability in intermediate catalogs .

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing 3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step heterocyclic condensation, starting with pyrazole and pyridine precursors. Optimization can employ Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs (e.g., 2^k or 3^k) systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal yields. Statistical analysis (ANOVA) helps isolate critical factors .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structure?

  • Answer : Use orthogonal methods:

  • NMR (¹H/¹³C, 2D-COSY) for structural elucidation.
  • HPLC-MS (reverse-phase C18 column, ESI ionization) for purity assessment.
  • FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
    Cross-validation with elemental analysis ensures accuracy .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Answer : Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) reveal sensitivity to hydrolysis at the pyrazolo-pyridine core. Degradation pathways (e.g., oxidation at the ethyl group) are monitored via accelerated stability testing (LC-MS). Lyophilization or storage in inert atmospheres (argon) mitigates degradation .

Q. What strategies improve the compound’s solubility for in vitro assays?

  • Answer : Solubility enhancement techniques:

  • Co-solvents : DMSO (≤1% v/v) for initial stock solutions.
  • pH adjustment : Deprotonate the carboxylic acid group (pKa ~3.5) using buffered solutions (pH 7.4).
  • Cyclodextrin inclusion complexes (e.g., HP-β-CD) for aqueous dispersion .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and guide synthetic routes?

  • Answer : Quantum chemical calculations (DFT, MP2) model transition states and intermediates. Tools like Gaussian or ORCA simulate reaction pathways (e.g., cyclization steps). ICReDD’s integrated computational-experimental workflows use machine learning to prioritize high-yield conditions from computed activation energies .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining regioselectivity?

  • Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps. Microreactors with immobilized catalysts (e.g., Pd/C) reduce side reactions. Scale-up requires CFD simulations to optimize mixing efficiency and avoid hot spots. Membrane reactors (e.g., ceramic) separate intermediates in multi-step sequences .

Q. How can structure-activity relationship (SAR) studies enhance the compound’s pharmacological profile?

  • Answer : Systematic SAR modifications:

  • Pyridine ring substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity.
  • Propanoic acid chain length : Vary alkyl groups to improve metabolic stability.
  • In vitro assays : Test analogs against target enzymes (e.g., kinases) using SPR or fluorescence polarization .

Q. How should researchers resolve contradictions in experimental data, such as conflicting bioactivity results across studies?

  • Answer : Apply orthogonal validation:

  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Meta-analysis of published data to identify confounding variables (e.g., cell line heterogeneity).
  • Cross-lab collaboration to harmonize protocols and share raw datasets .

Q. What methodologies are recommended for evaluating the compound’s bioactivity in complex biological systems?

  • Answer : Tiered testing:

  • In vitro : High-throughput screening (HTS) with reporter gene assays or target-binding studies (SPR).
  • Ex vivo : Organoid models to assess tissue-specific effects.
  • In vivo : Pharmacokinetic studies (Cmax, AUC) in rodent models, paired with metabolomics to identify active metabolites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid

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